
magnesium;tetradec-5-ene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;tetradec-5-ene;bromide is an organometallic compound that combines magnesium, tetradec-5-ene, and bromide. This compound is of interest due to its potential applications in organic synthesis and industrial processes. Organometallic compounds like this one are known for their reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;tetradec-5-ene;bromide typically involves the reaction of tetradec-5-ene with magnesium bromide. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl halide (in this case, tetradec-5-ene bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and tetradec-5-ene bromide, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize the reaction rate and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;tetradec-5-ene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The bromide group can be substituted with other nucleophiles to form different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or organosodium compounds . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of organometallic compounds with different functional groups.
Applications De Recherche Scientifique
Magnesium;tetradec-5-ene;bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and other transformations.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of magnesium;tetradec-5-ene;bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with the bromide and tetradec-5-ene to form a reactive complex. This complex can then undergo nucleophilic attack, oxidation, or reduction, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium;tetradec-5-ene;bromide include other organomagnesium halides, such as:
- Magnesium bromide
- Magnesium chloride
- Magnesium iodide
Uniqueness
This compound is unique due to its specific combination of magnesium, tetradec-5-ene, and bromide, which imparts distinct reactivity and properties. Compared to other organomagnesium halides, it offers unique opportunities for selective transformations and the synthesis of complex molecules .
Propriétés
Numéro CAS |
656242-18-1 |
|---|---|
Formule moléculaire |
C14H27BrMg |
Poids moléculaire |
299.57 g/mol |
Nom IUPAC |
magnesium;tetradec-5-ene;bromide |
InChI |
InChI=1S/C14H27.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h9,11H,1,3-8,10,12-14H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GXCDMBZULUXITF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC=CCCC[CH2-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
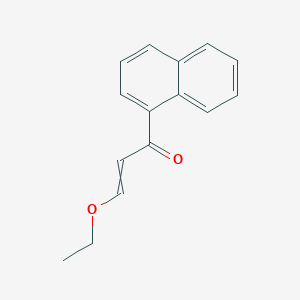
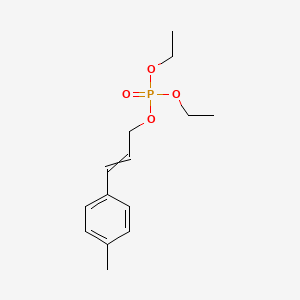
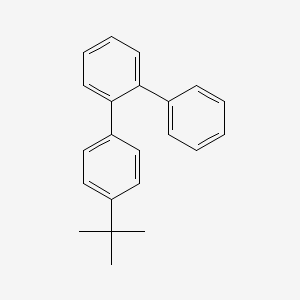

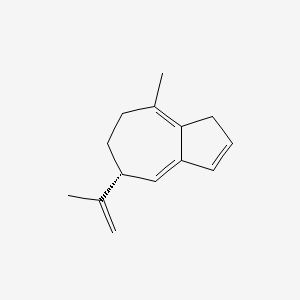

![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
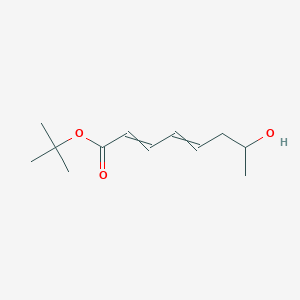

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
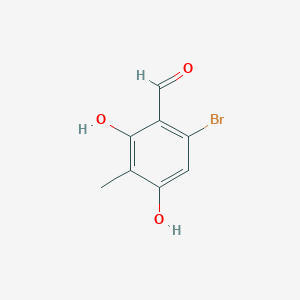
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
